molecular formula C15H22N4O B2870064 N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide CAS No. 2411237-66-4

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide

Número de catálogo B2870064
Número CAS: 2411237-66-4
Peso molecular: 274.368
Clave InChI: SDQUUGQWKZHBSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been studied extensively for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mecanismo De Acción

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, as well as have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to achieve sustained activation of the α7 nAChR in vivo.

Direcciones Futuras

There are several potential future directions for research on N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is interest in developing more potent and selective agonists of the α7 nAChR, as well as developing compounds that can achieve sustained activation of this receptor in vivo. Finally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide involves a multi-step process that starts with the synthesis of 2-bromoethylamine hydrobromide, which is then reacted with 1-methylpiperidine-4-carboxaldehyde to form N-(1-methylpiperidin-4-yl)-2-(bromomethyl)ethylamine. This intermediate is then reacted with 2-imidazolecarboxaldehyde to form this compound.

Aplicaciones Científicas De Investigación

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications in several neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety. Additionally, this compound has been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive deficits associated with the disorder.

Propiedades

IUPAC Name

N-(2-imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-3-4-15(20)19(12-11-18-10-7-16-13-18)14-5-8-17(2)9-6-14/h7,10,13-14H,5-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUUGQWKZHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CCN1C=CN=C1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.